molecular formula C23H19N5OS B243284 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide

Cat. No. B243284
M. Wt: 413.5 g/mol
InChI Key: RJOPAYPFSFGVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and has been identified as a therapeutic target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various cellular pathways. BTK inhibition by N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide results in the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has been shown to inhibit the proliferation of B-cell malignancies and induce apoptosis in vitro and in vivo. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide also suppresses the production of cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies. In addition, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has several advantages as a research tool, including its potent inhibitory activity against BTK, its selectivity for BTK over other kinases, and its ability to penetrate the blood-brain barrier. However, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide also has some limitations, including its relatively short half-life and its potential off-target effects.

Future Directions

There are several potential future directions for the research and development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide. These include:
1. Combination therapy: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has shown synergy with other anti-cancer agents, such as rituximab and venetoclax. Further studies are needed to evaluate the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide in combination with other agents.
2. Biomarker identification: Biomarkers that predict response to BTK inhibitors, such as N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide, are needed to identify patients who are most likely to benefit from this therapy.
3. Resistance mechanisms: Resistance to BTK inhibitors, such as N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide, can develop over time. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. CNS malignancies: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has shown promising activity in preclinical models of CNS malignancies. Further studies are needed to evaluate the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide in patients with CNS malignancies.
Conclusion
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide is a small molecule inhibitor of BTK that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has potent inhibitory activity against BTK, suppresses B-cell receptor signaling, and induces apoptosis in B-cell malignancies. Further studies are needed to evaluate the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide in combination with other agents, identify biomarkers that predict response to therapy, and overcome resistance mechanisms.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide involves several steps, including the preparation of the triazole and thiadiazole rings, and the coupling of these rings with the benzyl and naphthyl moieties. The final product is obtained through a series of purification and isolation steps. The detailed synthesis method of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide is beyond the scope of this paper, but it has been described in the literature.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has shown potent inhibitory activity against BTK in preclinical studies, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has also demonstrated efficacy in animal models of B-cell lymphoma and chronic lymphocytic leukemia. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide in patients with various types of cancer.

properties

Molecular Formula

C23H19N5OS

Molecular Weight

413.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H19N5OS/c1-2-20-25-26-23-28(20)27-22(30-23)17-12-10-15(11-13-17)14-24-21(29)19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,2,14H2,1H3,(H,24,29)

InChI Key

RJOPAYPFSFGVLN-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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